(-)-Curlone

Catalog No.
S13276567
CAS No.
87440-60-6
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Curlone

CAS Number

87440-60-6

Product Name

(-)-Curlone

IUPAC Name

(6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3/t13-,14-/m0/s1

InChI Key

JIJQKFPGBBEJNF-KBPBESRZSA-N

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1

Isomeric SMILES

C[C@@H](CC(=O)C=C(C)C)[C@@H]1CCC(=C)C=C1

(-)-Curlone is a naturally occurring sesquiterpenoid compound primarily isolated from the rhizomes of the turmeric plant, Curcuma longa. Its chemical structure is characterized as (6S)-2-methyl-6-[(1S)-4-methylene-2-cyclohexen-1-yl]-2-hepten-4-one, which contributes to its unique properties and biological activities. Curlone has garnered interest due to its diverse functional roles in both synthetic and medicinal chemistry, as well as its potential therapeutic applications in various biological systems .

Typical of sesquiterpenoids. These include:

  • Lipid Peroxidation: Curlone can undergo lipid peroxidation, a process that can lead to cell membrane damage and is involved in various signaling pathways .
  • Diels-Alder Reactions: Its structural features allow Curlone to engage in Diels-Alder reactions, making it a versatile intermediate in organic synthesis.

These reactions highlight Curlone's potential utility in developing new compounds for pharmaceutical applications.

Curlone exhibits a range of biological activities that make it an interesting candidate for further research:

  • Antioxidant Properties: Preliminary studies suggest that Curlone has significant antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects: Curlone has shown potential anti-inflammatory effects, contributing to its therapeutic profile in conditions characterized by inflammation .
  • Antimicrobial Activity: Research indicates that Curlone possesses antimicrobial properties against various pathogens, suggesting its potential use as a natural preservative or therapeutic agent .

The synthesis of Curlone can be approached through several methods:

  • Natural Extraction: The primary method involves the extraction from Curcuma longa rhizomes using steam distillation or solvent extraction techniques.
  • Synthetic Routes: Various synthetic methods have been developed, including:
    • Total Synthesis: Utilizing multi-step synthetic pathways that involve cyclization and functional group transformations to construct the Curlone framework.
    • Biotransformation: Employing microbial or enzymatic processes to convert simpler precursors into Curlone, which can enhance yield and purity .

These methods provide flexibility depending on the desired application and availability of raw materials.

Curlone's unique properties lead to several applications:

  • Pharmaceuticals: Due to its biological activities, Curlone is being investigated for potential therapeutic uses, particularly in treating inflammatory and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for use in cosmetic formulations aimed at skin protection and rejuvenation.
  • Food Industry: The antimicrobial properties of Curlone suggest its potential as a natural preservative in food products .

Curlone shares structural similarities with several other sesquiterpenoids. Here are some notable compounds for comparison:

CompoundStructure CharacteristicsUnique Features
CurcuminA polyphenolic compound derived from turmericKnown for anti-inflammatory and antioxidant properties but has poor bioavailability.
GermacroneAnother sesquiterpenoid from Curcuma longaExhibits similar biological activities but differs structurally from Curlone.
Ar-turmeroneA major component of turmeric oilNoted for neuroprotective effects; structurally distinct from Curlone.

Curlone's uniqueness lies in its specific structural features and distinct biological activities that differentiate it from these similar compounds. Its versatile reactivity also allows it to be utilized in various synthetic applications, setting it apart within the sesquiterpenoid class .

(-)-Curlone is a sesquiterpenoid compound that occurs naturally in several plant species, with its highest concentrations found in members of the Zingiberaceae family. This bisabolane-type sesquiterpene plays crucial roles in plant defense mechanisms and represents an important component of the complex biosynthetic networks that produce structurally diverse secondary metabolites.

Plant Sources: Curcuma longa, Curcuma xanthorrhiza, and Perilla frutescens

The primary natural sources of (-)-curlone include three botanically distinct species, each contributing different concentrations and serving various ecological functions. Curcuma longa, commonly known as turmeric, represents the most significant source of (-)-curlone, with rhizome essential oils containing between 18.47% and 22.73% of this compound [1] [2]. Gas chromatography-mass spectrometry analysis of turmeric essential oils consistently identifies curlone as one of the major components, alongside ar-turmerone and α-turmerone [2] [1].

Curcuma xanthorrhiza, known as temulawak or Javanese turmeric, also produces (-)-curlone in its rhizome essential oils, though at lower concentrations of approximately 7.89% [3]. This species belongs to the same genus as turmeric and shares similar biosynthetic pathways for sesquiterpenoid production. The essential oil composition of Curcuma xanthorrhiza includes ar-turmerone as the predominant component at 19.15%, with curlone representing a significant secondary metabolite [3] [4].

Perilla frutescens, belonging to the Lamiaceae family, represents a taxonomically distinct source of (-)-curlone. This species produces the compound in trace amounts within its leaves and aerial parts [5] [6]. The presence of curlone in Perilla frutescens demonstrates the widespread distribution of this sesquiterpenoid across different plant families, suggesting convergent evolutionary pathways for its biosynthesis.

The distribution pattern of (-)-curlone across these species indicates specialized accumulation mechanisms. In Zingiberaceae species, the compound accumulates predominantly in rhizome tissues, which serve as underground storage organs. These rhizomes function as competitive sinks for carbohydrate accumulation and subsequent conversion to secondary metabolites [7]. The higher relative dry weight of turmeric rhizomes compared to other plant organs reflects active accumulation processes that concentrate bioactive compounds including curlone [7].

Ecological Role in Plant Defense Mechanisms

(-)-Curlone functions as a critical component of plant chemical defense systems, contributing to protection against various biotic and abiotic stresses. Sesquiterpenoids, including curlone, serve multiple defensive roles including antimicrobial activity, herbivore deterrence, and allelopathic effects against competing plant species [8] [9] [10].

The antimicrobial properties of sesquiterpenoids provide plants with protection against pathogenic bacteria and fungi. Research demonstrates that sesquiterpenoid compounds exhibit significant antibacterial effects against plant pathogenic bacteria and can inhibit biofilm formation in various microbial species [11] [12]. These compounds function by disrupting microbial cell membranes and interfering with essential metabolic processes, providing broad-spectrum antimicrobial protection.

Plant defense mechanisms involving sesquiterpenoids operate through multiple pathways. The compounds can function as phytoalexins, molecules produced de novo in response to microbial attack [10]. Additionally, they serve as antifeedants that deter herbivores through toxic effects or feeding deterrence. The bitter taste and potential toxicity of sesquiterpenoids make them effective deterrents against insect herbivores and mammalian browsers [13] [10].

The role of sesquiterpenoids in allelopathy provides competitive advantages in plant communities. These compounds can inhibit the germination and growth of neighboring plant species, reducing competition for resources such as light, nutrients, and water [8] [13]. The allelopathic effects operate through multiple mechanisms including interference with cellular processes, disruption of membrane integrity, and inhibition of enzymatic activities in target plants.

Turmeric plants specifically utilize their sesquiterpenoid content, including curlone, as part of comprehensive defense strategies. The accumulation of these compounds in rhizome tissues provides protection for the storage organs against soil-borne pathogens and herbivores. The chemical defense system works synergistically with physical barriers and other secondary metabolites to create multi-layered protection [14] [9].

Enzymatic Pathways in Sesquiterpenoid Biosynthesis

The biosynthesis of (-)-curlone follows the general sesquiterpenoid biosynthetic pathway, beginning with the formation of farnesyl pyrophosphate and proceeding through specific cyclization reactions. This pathway involves multiple enzymatic steps that convert simple isoprene units into complex cyclic structures with diverse biological activities.

Farnesyl Pyrophosphate Cyclization Mechanisms

The initial step in sesquiterpenoid biosynthesis involves the formation of farnesyl pyrophosphate through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate units. Farnesyl pyrophosphate synthase catalyzes the sequential condensation reactions, with dimethylallyl pyrophosphate serving as the starter unit and two molecules of isopentenyl pyrophosphate providing the extending units [15] [16].

The cyclization of farnesyl pyrophosphate to form sesquiterpenoid structures requires specialized sesquiterpene synthase enzymes. These enzymes catalyze the metal-ion dependent cyclization reactions that transform the linear farnesyl pyrophosphate substrate into diverse cyclic products [17] [18]. The cyclization process begins with the cleavage of the pyrophosphate group, generating an initial carbocation intermediate that undergoes subsequent rearrangements and cyclization reactions.

Sesquiterpene synthases utilize trinuclear magnesium clusters to coordinate the diphosphate moiety of farnesyl pyrophosphate, positioning the substrate within the enzyme active site and facilitating pyrophosphate cleavage [17]. The active site functions as a molecular chaperone, folding the isoprenyl chain into specific conformations that determine the cyclization pathway and final product structure.

The cyclization mechanism for curlone formation involves specific conformational arrangements of the farnesyl pyrophosphate substrate within the enzyme active site. The enzyme guides the formation of the characteristic bisabolane skeleton through controlled carbocation rearrangements and eventual quenching reactions [19]. The stereochemistry of the final product depends on the precise positioning of reactive intermediates within the enzyme cavity.

Multiple cyclization pathways can operate from farnesyl pyrophosphate, with different sesquiterpene synthases producing distinct product profiles. Some enzymes exhibit high fidelity, producing predominantly single products, while others display catalytic promiscuity and generate multiple sesquiterpenoid structures from the same substrate [17]. The fidelity of cyclization depends on the size and shape of the enzyme active site, with narrow cavities promoting single-product formation and larger cavities allowing multiple cyclization pathways.

Regulatory Factors in Turmeric Rhizome Accumulation

The accumulation of sesquiterpenoids including curlone in turmeric rhizomes involves complex regulatory mechanisms that control both biosynthetic enzyme expression and metabolite partitioning. These regulatory systems respond to developmental signals, environmental conditions, and metabolic demands to optimize secondary metabolite production.

Gene expression regulation plays a fundamental role in controlling sesquiterpenoid biosynthesis. MicroRNAs serve as important regulatory molecules, with specific miRNA families controlling the expression of genes involved in terpenoid biosynthesis pathways [20]. The miRNA miR5021 specifically regulates terpenoid backbone biosynthesis, while other miRNAs including miR2919 control flavonoid biosynthesis pathways that may interact with sesquiterpenoid metabolism.

Plant growth regulators significantly influence sesquiterpenoid accumulation in turmeric rhizomes. Applications of cytokinin and auxin analogs enhance the levels of curcuminoids and related secondary metabolites by affecting source-sink relationships within the plant [7]. These hormonal treatments promote the partitioning of photosynthetic products toward rhizome tissues, where they serve as precursors for secondary metabolite biosynthesis.

Sucrose concentration represents a critical factor in secondary metabolite production, as it provides the carbon skeletons necessary for biosynthetic pathways [7]. Higher sucrose concentrations in growth media enhance curcuminoid production by supplying adequate substrate for the enzymatic reactions leading to sesquiterpenoid formation. The relationship between sugar availability and secondary metabolite production demonstrates the importance of carbon-nitrogen balance in regulating biosynthetic flux.

Environmental conditions including light, temperature, and nutrient availability influence sesquiterpenoid accumulation patterns. Seasonal studies demonstrate that artemisinin and related sesquiterpenoids peak during specific developmental stages, often coinciding with vegetative growth phases rather than reproductive development [21]. These patterns suggest photoperiod-dependent regulation of biosynthetic enzyme activity.

Developmental stage represents another crucial regulatory factor, with peak sesquiterpenoid accumulation occurring during specific growth phases. In turmeric, the highest expression levels of biosynthetic enzymes occur during vegetative growth stages, with decreased expression during maturity [22]. This developmental regulation ensures optimal allocation of resources toward secondary metabolite production when plants are most vulnerable to environmental stresses.

The regulatory network controlling sesquiterpenoid biosynthesis involves coordinated expression of multiple enzyme genes. The diketide-CoA synthase gene shows positive association with curcuminoid synthesis, while multiple curcumin synthase genes exhibit complex expression patterns that influence the final metabolite profile [22]. The balance between these different enzymatic activities determines both the quantity and composition of secondary metabolites in rhizome tissues.

Table 1: Natural Occurrence of (-)-Curlone in Plant Sources
Plant SpeciesCommon NameCurlone Content (%)Plant PartFamily
Curcuma longa (turmeric)Turmeric18.47-22.73Rhizomes/Essential oilZingiberaceae
Curcuma xanthorrhiza (temulawak)Temulawak/Javanese turmeric7.89Rhizomes/Essential oilZingiberaceae
Perilla frutescensPerilla/ShisoPresent (trace amounts)Leaves/Aerial partsLamiaceae
Table 2: Key Enzymes in Sesquiterpenoid Biosynthesis Pathway
Enzyme/ProcessFunctionSubstrateProductCofactors
Farnesyl pyrophosphate synthase (FPPS)Catalyzes sequential condensation of DMAPP with 2 IPP units to form FPPDMAPP + 2 IPPFarnesyl pyrophosphate (FPP)Mg²⁺
Sesquiterpene synthaseCatalyzes cyclization of FPP to sesquiterpene structuresFarnesyl pyrophosphate (FPP)Various sesquiterpenesMg²⁺ (trinuclear cluster)
Curlone synthaseSpecific enzyme converting FPP to curlone via cyclizationFarnesyl pyrophosphate (FPP)(-)-CurloneMg²⁺
Farnesyl pyrophosphate cyclizationInitial cyclization step from linear FPP to cyclic intermediateFarnesyl pyrophosphate (FPP)Cyclic sesquiterpene intermediateMg²⁺
Table 3: Regulatory Factors Affecting Sesquiterpene Accumulation in Turmeric Rhizomes
Regulatory FactorEffect on Sesquiterpene AccumulationMechanismReference Location
Plant growth regulators (PGRs)Enhance curcuminoid and terpenoid accumulationAffects source-sink relationships and carbon partitioningTurmeric rhizomes
Sucrose concentrationCritical for secondary metabolite productionSupplies carbon for secondary metabolite biosynthesisTurmeric rhizomes
microRNAs (miR5021)Regulates terpenoid backbone biosynthesisPost-transcriptional regulation of biosynthetic genesTurmeric tissues
Gene expression (DCS)Positive association with curcuminoid synthesisControls flux through biosynthetic pathwayTurmeric rhizomes
Environmental conditionsLight, temperature affect accumulation patternsAffects enzyme activity and gene expressionVarious plant organs
Developmental stagePeak accumulation in vegetative growth phaseDevelopmental regulation of biosynthetic enzymesRhizomes and shoots

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

UNII

BU5P7NVS9P

Dates

Last modified: 08-10-2024

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